molecular formula C15H12ClN3O B1514600 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol CAS No. 827030-83-1

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol

Cat. No.: B1514600
CAS No.: 827030-83-1
M. Wt: 285.73 g/mol
InChI Key: JARWUXKDYXRIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is a synthetic quinazoline derivative designed for research applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block for developing novel therapeutic agents. Quinazoline-based compounds are extensively investigated for their kinase inhibitory properties. Structural analogs of this compound have demonstrated potent activity as multi-kinase inhibitors, specifically targeting VEGFR-2 (vascular endothelial growth factor receptor-2), a key receptor in angiogenesis, with IC50 values comparable to known inhibitors like sorafenib . These properties make the quinazoline scaffold a promising candidate for anticancer research, with studies showing efficacy against various human cancer cell lines, including hepatocellular carcinoma (HepG2), prostate cancer (PC3), and breast cancer (MCF-7) . Furthermore, quinazolinone derivatives have shown significant value as anti-virulence agents in microbiology research, effectively reducing biofilm formation and the production of virulence factors like pyocyanin in pathogens such as Pseudomonas aeruginosa . Researchers also utilize quinazoline derivatives in the development of chemosensors due to their excellent luminescent properties, which are useful for detecting metal ions and biomolecules . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(2-chloroquinazolin-4-yl)methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-15-18-13-4-2-1-3-12(13)14(19-15)9-17-10-5-7-11(20)8-6-10/h1-8,17,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARWUXKDYXRIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)CNC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40837099
Record name 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827030-83-1
Record name 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol typically involves:

  • Formation of the quinazoline ring system with chlorine substitution at the 2-position.
  • Introduction of a chloromethyl group at the 4-position of quinazoline.
  • Nucleophilic substitution of the chloromethyl group by the amino group of 4-aminophenol, yielding the target compound.

This approach leverages the reactivity of halogen substituents on quinazoline to facilitate nucleophilic aromatic substitution or nucleophilic aliphatic substitution.

Preparation of 2-Chloroquinazoline Derivatives

The quinazoline core is often prepared by cyclization reactions involving anthranilic acid derivatives or 2-aminobenzonitriles with formamide or related reagents. Chlorination at the 2-position can be achieved by treatment with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which converts 2-hydroxy or 2-amino quinazolinones to 2-chloroquinazolines.

Introduction of the 4-(Chloromethyl) Group

Selective chloromethylation at the 4-position of the quinazoline ring is a critical step. This can be achieved by:

  • Reacting 2-chloroquinazoline with formaldehyde and hydrochloric acid under controlled conditions to introduce a chloromethyl substituent at the 4-position.
  • Alternatively, benzylic chlorination of a methyl group at position 4 can be performed using reagents such as N-chlorosuccinimide (NCS) under radical conditions.

Coupling with 4-Aminophenol

The key step involves nucleophilic substitution of the chloromethyl group by the amino group of 4-aminophenol:

  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Mild bases such as triethylamine or potassium carbonate are used to deprotonate the amino group, enhancing nucleophilicity.
  • The reaction is performed at elevated temperatures (50–100 °C) to facilitate substitution.
  • The phenolic hydroxyl group remains unreacted under these conditions, allowing selective amine substitution.

Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography.
  • Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
  • High-performance liquid chromatography (HPLC) is used to assess purity.

Representative Synthetic Scheme

Step Reagents/Conditions Description
1 Anthranilic acid + formamide, heat Cyclization to quinazolinone
2 POCl3 or SOCl2, reflux Chlorination at 2-position to form 2-chloroquinazoline
3 Formaldehyde + HCl or NCS, controlled temp Introduction of 4-(chloromethyl) substituent
4 4-Aminophenol + base (e.g., K2CO3), DMF, heat Nucleophilic substitution yielding target compound
5 Purification (recrystallization/column chromatography) Isolation of pure product

Research Findings and Optimization

  • The nucleophilic substitution step is sensitive to solvent and base choice; polar aprotic solvents and mild bases provide higher yields and selectivity.
  • Reaction times vary from several hours to overnight to ensure complete conversion.
  • Avoiding harsh acidic or basic conditions preserves the phenolic hydroxyl group.
  • Spectroscopic analysis confirms the substitution pattern and purity.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Quinazolinone formation Anthranilic acid + formamide 160–180 4–6 70–85 Cyclization via heating
2-Chlorination POCl3, reflux 100–120 3–5 80–90 Chlorination of quinazolinone
4-(Chloromethyl)ation Formaldehyde + HCl or NCS 0–25 2–4 60–75 Electrophilic substitution
Amino substitution 4-Aminophenol + K2CO3, DMF 80–100 6–12 65–80 Nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones.

  • Reduction: : The chloro group can be reduced to form an amino group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or methylamino positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.

  • Substitution: : Nucleophiles such as ammonia, amines, and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinones and hydroquinones.

  • Reduction: : 2-aminoquinazoline derivatives.

  • Substitution: : Various substituted quinazolines and amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of chloroquine analogs, including derivatives like 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol, as inhibitors of viral enzymes such as the main protease (Mpro) of SARS-CoV-2. A study utilized an artificial neural network (ANN) to predict binding affinities and cytotoxicity, leading to the synthesis of several analogs with improved safety profiles compared to chloroquine. The synthesized compound demonstrated a significantly lower IC50 value (12 nM) and showed a favorable binding affinity (-7.8 kcal/mol) to Mpro, indicating its potential as a therapeutic candidate for COVID-19 .

Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of new compounds derived from similar structures were synthesized and evaluated against various cancer cell lines. For instance, derivatives with oxadiazole linkages exhibited significant anticancer activity against multiple types of cancer cells, suggesting that modifications to the phenolic structure can enhance efficacy . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring could lead to better anticancer activity.

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety of new compounds. The synthesized this compound analogs were tested on murine fibroblast (L929) and human lung adenocarcinoma (A549) cell lines. Results showed that these analogs had a considerably safer profile compared to traditional chloroquine, with less than 50% cell viability loss at higher concentrations (500 µM) after extended exposure times .

Antibacterial Activity

Some derivatives of this compound have also exhibited antibacterial properties. Studies reported promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Synthesis and Characterization

The synthesis of this compound involves several steps, including reactions with various amines and phenolic compounds under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Tables

Application AreaCompound ActivityReference
AntiviralIC50 = 12 nM against SARS-CoV-2 Mpro
AnticancerSignificant activity in multiple cancer lines
CytotoxicityLess than 50% viability loss at 500 µM
AntibacterialMIC comparable to ciprofloxacin

Case Study 1: COVID-19 Therapeutics

In a recent study, researchers designed a series of chloroquine analogs using computational methods to predict their efficacy against SARS-CoV-2 Mpro. Among them, this compound emerged as a leading candidate due to its favorable binding characteristics and reduced cytotoxicity compared to traditional chloroquine .

Case Study 2: Cancer Treatment

Another investigation focused on synthesizing derivatives based on the phenolic structure linked with oxadiazoles. The study found that specific substitutions led to enhanced anticancer properties, demonstrating the importance of structural modifications in drug design .

Mechanism of Action

The mechanism by which 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their function.

  • Pathways: : It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Heterocyclic Core
This compound C₁₅H₁₃ClN₄O 300.74 2-Chloroquinazoline, methylamino linker Quinazoline
4-[(4-Chlorophenyl)(2-methylpropylamino)methyl]phenol C₁₇H₂₀ClNO 289.80 4-Chlorophenyl, branched alkylamine None
4-{[6-Chloro-2-(methylthio)pyrimidin-4-yl]amino}phenol C₁₁H₁₀ClN₃OS 267.73 Pyrimidine, methylthio group Pyrimidine
4-[(E)-(4-Nitrobenzylidene)amino]phenol C₁₃H₁₀N₂O₃ 242.23 Schiff base, nitro group None
4-(Benzylamino)phenol C₁₃H₁₃NO 199.25 Benzylamine None

Key Observations :

  • Heterocyclic Influence: The quinazoline core in the target compound distinguishes it from pyrimidine-based analogues (e.g., ), which are smaller and may exhibit different electronic properties.
  • Substituent Effects : The 2-chloro group in the target compound increases electronegativity, promoting hydrogen bonding and dipole interactions. In contrast, the methylthio group in the pyrimidine analogue () enhances lipophilicity .

Crystallographic and Intermolecular Features

  • Hydrogen Bonding: The phenol -OH group in the target compound likely participates in O–H···N/O interactions, similar to the layered structures observed in 4-[(E)-(4-nitrobenzylidene)amino]phenol .
  • π-π Stacking : The planar quinazoline ring may engage in stacking interactions, as seen in pyrimidine derivatives ().
  • Disorder Phenomena: Unlike the "whole-molecule disorder" reported for some Schiff bases (), the target compound’s rigid quinazoline core may reduce crystallographic disorder .

Computational and Theoretical Insights

    Biological Activity

    The compound 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is a derivative of quinazoline that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound features a quinazoline moiety, which is known for its diverse pharmacological properties. The presence of the chloro substituent and the amino group contributes to its reactivity and biological interactions.

    Structural Formula

    C13H12ClN3O\text{C}_{13}\text{H}_{12}\text{ClN}_3\text{O}

    Anticancer Activity

    Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 12 nM against the Mpro enzyme of SARS-CoV-2, suggesting potential as an antiviral agent .

    Cytotoxicity Studies

    A detailed cytotoxicity assessment was conducted using human lung adenocarcinoma (A549) and murine fibroblast (L929) cell lines. The results indicated that the compound exhibits lower cytotoxicity compared to chloroquine, with less than 50% cell viability loss at concentrations up to 500 μM after 48 hours .

    CompoundCell LineIC50 (μM)Viability (%) at 500 μM
    This compoundA549500<50
    ChloroquineA549<55.6Loss of viability
    ChloroquineL929>166Loss of viability

    The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and viral replication. The compound's structure allows it to interact with target proteins through molecular docking studies, revealing favorable binding affinities .

    Antimicrobial Activity

    In addition to its anticancer properties, quinazoline derivatives have shown promise as antimicrobial agents. Research indicates that modifications in the quinazoline structure can significantly affect their ability to inhibit biofilm formation and reduce virulence factors in pathogens like Pseudomonas aeruginosa .

    Case Studies

    • SARS-CoV-2 Inhibition : A study focused on the design and synthesis of analogs targeting the Mpro enzyme of SARS-CoV-2. The selected compound demonstrated a significant reduction in viral replication in vitro, highlighting its potential as a therapeutic candidate for COVID-19 .
    • Antibacterial Screening : Another study evaluated a series of quinazoline derivatives against clinical strains of Pseudomonas aeruginosa. Compounds were screened for their ability to disrupt biofilm formation and lower pigment production, which are critical for bacterial virulence .

    Q & A

    Q. What are the standard synthetic routes for preparing 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol, and how can intermediates be characterized?

    Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-chloroquinazolin-4-ylmethyl chloride with 4-aminophenol in a polar aprotic solvent (e.g., DMF or DMSO) under inert conditions. Intermediates should be purified via column chromatography and characterized using FT-IR (C–N/C–Cl stretching at ~1,100–1,250 cm⁻¹) and ¹H/¹³C NMR (quinazoline protons at δ 7.5–8.5 ppm and phenolic –OH at δ 9–10 ppm). LC-MS can confirm molecular weight .

    Q. How can hydrogen bonding and π-π interactions in the crystal structure of this compound be analyzed?

    Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential. Resolve disorder in asymmetric units using SHELXL refinement tools . Hydrogen-bonding patterns (e.g., O–H···N or N–H···O) and π-π stacking (interplanar distances <3.5 Å) can be visualized with Mercury software. Compare bond lengths/angles to related structures (e.g., 4-[(E)-(4-nitro-benzylidene)amino]phenol) to validate intramolecular interactions .

    Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?

    Methodological Answer: Use a combination of:

    • ¹H/¹³C NMR : Identify aromatic protons (quinazoline and phenol rings) and methylene (–CH₂–) groups.
    • FT-IR : Confirm N–H (3,300–3,500 cm⁻¹) and C–Cl (550–850 cm⁻¹) bonds.
    • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak). Cross-reference with databases like Cambridge Structural Database (CSD) for similar compounds .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

    Methodological Answer: Employ Design of Experiments (DoE) to test variables:

    • Temperature : 60–100°C (higher temps may accelerate side reactions).
    • Solvent : Compare DMF (high polarity) vs. THF (moderate polarity).
    • Catalyst : Add triethylamine to scavenge HCl and prevent protonation of the amine nucleophile. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and quantify yields using HPLC .

    Q. What computational methods can predict the compound’s electronic properties and reactivity?

    Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates:

    • HOMO-LUMO gaps : Predict charge-transfer behavior.
    • Electrostatic potential maps : Identify nucleophilic/electrophilic sites. Compare results with experimental UV-Vis spectra (λmax ~250–300 nm for quinazoline absorption) .

    Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

    Methodological Answer:

    • Validate assays : Use standardized protocols (e.g., MTT for cytotoxicity) and replicate experiments ≥3 times.
    • Check solubility : DMSO stock solutions should be <0.1% to avoid cytotoxicity artifacts.
    • SAR analysis : Compare with analogs (e.g., 4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-triazin-2-ylamino}-phenol) to identify critical substituents .

    Q. What strategies can elucidate the mechanism of action in antimicrobial studies?

    Methodological Answer:

    • Molecular docking : Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
    • Time-kill assays : Monitor bactericidal kinetics over 24 hours.
    • Resistance studies : Serial passage experiments to assess mutation rates under sub-MIC concentrations .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
    Reactant of Route 2
    4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.